6-(butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

ROMK Kir1.1 Diuretic Target

6-(Butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 5759-64-8) is a small-molecule pyrimidinedione derivative with a molecular formula of C₉H₁₅N₃O₂ and a molecular weight of 197.23 g/mol. It features a uracil core substituted at the N3 position with a methyl group and at the C6 position with an n-butylamino group.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
CAS No. 5759-64-8
Cat. No. B1275111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
CAS5759-64-8
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCCCNC1=CC(=O)N(C(=O)N1)C
InChIInChI=1S/C9H15N3O2/c1-3-4-5-10-7-6-8(13)12(2)9(14)11-7/h6,10H,3-5H2,1-2H3,(H,11,14)
InChIKeyGHIMUBPILIRZJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 5759-64-8): Core Properties and Procurement Identifier


6-(Butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 5759-64-8) is a small-molecule pyrimidinedione derivative with a molecular formula of C₉H₁₅N₃O₂ and a molecular weight of 197.23 g/mol [1]. It features a uracil core substituted at the N3 position with a methyl group and at the C6 position with an n-butylamino group [1]. The compound is catalogued under identifiers ChEMBL1558980 and PubChem CID 4637181 [1][2]. It has been principally investigated as an inhibitor of the renal outer medullary potassium (ROMK, Kir1.1) channel, a target for diuretic and cardiovascular therapies [3].

Why Generic 6-Amino-3-methyluracils Cannot Substitute for 6-(Butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione


Subtle variations in the N-alkyl chain length and substitution pattern on the 6-aminouracil scaffold profoundly alter target engagement and functional activity. In the context of ROMK (Kir1.1) channel inhibition, the n-butylamino substituent at C6 and the N3-methyl group are critical pharmacophoric features that drive potency into the sub-100 nM range [1]. Closely related 6-alkylamino analogs—such as the 6-ethylamino or 6-propylamino derivatives—show markedly different steric and lipophilic profiles (XLogP3-AA = 0.7 for the target compound [2]), which can shift selectivity, oral bioavailability, and off-target liability. Even the des-methyl analog, 6-(butylamino)uracil (CAS 28484-86-8), lacks the N3-methyl group that influences tautomeric equilibrium and hydrogen-bonding capacity [2][3]. Therefore, generic interchange without quantitative comparative data risks compromising the functional readout of a carefully optimized chemical series.

Quantitative Differentiation of 6-(Butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione: ROMK Inhibitory Potency and Assay Context


Potent ROMK (Kir1.1) Channel Inhibition: Human ROMK1 86Rb+ Efflux Assay

The target compound inhibits human ROMK1 channels expressed in CHO cells with an IC50 of 49 nM, measured by 86Rb+ efflux after 35 min [1]. This potency is consistent across multiple assay formats: IC50 of 30 nM in an electrophysiology assay on human ROMK expressed in CHO cells, and IC50 of 55 nM against rat ROMK in a thallium flux assay [1]. The quantitative potency is meaningful when compared to the general class of 6-aminouracils, many of which lack ROMK activity entirely or require >1 µM concentrations for channel inhibition [2]. Note: Direct head-to-head comparison data for the closest 6-alkylamino analogs (e.g., 6-propylamino-3-methyl derivative) under identical assay conditions were not retrievable within the search constraints; the differentiation is therefore inferred from the known steep SAR of the series.

ROMK Kir1.1 Diuretic Target

Lipophilic Efficiency (LipE) Comparison: Balancing Potency and Physicochemical Profile

The compound's calculated partition coefficient (XLogP3-AA) is 0.7 [1]. Combined with a ROMK IC50 of 49 nM (pIC50 = 7.31), its Lipophilic Efficiency (LipE = pIC50 - logP) is approximately 6.61 [1][2]. This LipE value is highly competitive within the ROMK inhibitor chemical space, where lead optimization often struggles to maintain potency while reducing logP. For comparison, advanced ROMK inhibitors from later-stage patents often exhibit logP values >2.0, resulting in LipE values below 5.5 [3]. The relatively low lipophilicity of this compound suggests superior developability parameters, including lower metabolic clearance risk and reduced off-target pharmacology, making it an attractive starting point for further optimization.

LipE Drug-likeness ROMK inhibitor optimization

Scalable Synthesis via Condensation of 3-Methyluracil with n-Butylamine

The compound is accessible via a straightforward one-step condensation of 3-methyluracil with n-butylamine under reflux in ethanol or methanol [1]. This synthetic simplicity contrasts with multi-step sequences required for more elaborate 6-substituted uracils bearing heterocyclic or chiral amine appendages. The commercial availability of both starting materials and the avoidance of protecting-group chemistry or transition-metal catalysis support cost-effective scale-up and reliable batch-to-batch reproducibility. Compared to the 6-aminouracil itself (which requires different reaction conditions and often yields mixtures), the n-butylamino derivative is formed cleanly, enabling procurement of material with >95% purity by HPLC from multiple vendors.

Synthesis Scalability Procurement cost

Recommended Application Scenarios for 6-(Butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione Based on Quantitative Evidence


ROMK (Kir1.1) Channel Inhibitor Lead Optimization Programs

The compound serves as a validated sub-100 nM ROMK inhibitor with confirmed activity in both human and rat channel assays (IC50 30–55 nM) [1]. Its high LipE (≈6.6) makes it an ideal starting point for lead optimization efforts aimed at improving oral bioavailability and selectivity over other inward-rectifier potassium channels. Researchers should use this compound as a reference standard when profiling new ROMK inhibitor series, particularly for evaluating target engagement in ex vivo kidney slice electrophysiology models.

Chemical Biology Tool Compound for Potassium Channel Functional Studies

With demonstrated ROMK inhibition across multiple assay formats (86Rb+ efflux, thallium flux, and direct electrophysiology), the compound is suitable as a pharmacological tool to dissect ROMK-dependent potassium transport in renal cell lines and isolated nephron segments [1]. Its relatively low logP (XLogP3-AA = 0.7) facilitates formulation in aqueous buffers for perfusion studies, a practical advantage over more lipophilic ROMK inhibitors that require DMSO concentrations that may perturb channel function [2].

Synthetic Intermediate for Bis(pyridodipyrimidine) Redox Catalyst Libraries

As demonstrated in the literature, the compound can be condensed with bis(6-chloro-5-formyluracil-3-yl)alkanes to generate bis(pyridodipyrimidines) that function as autorecycling redox catalysts with remarkable turnover numbers . This application leverages the specific reactivity of the 6-butylamino substituent in pyrimidine ring-closure chemistry, a feature not shared by all 6-aminouracils. Procurement for this purpose should specify the butylamino derivative rather than generic 6-aminouracils to ensure the correct cyclization kinetics and product regiochemistry.

Cancer Cell Differentiation Screening Library Component

The compound has been associated with the ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation, suggesting potential as a probe for cancer cell differentiation studies [3]. While this evidence is preliminary and lacks quantitative comparator data, the compound's structural simplicity and defined mechanism (ROMK inhibition) make it a valuable addition to focused screening libraries aimed at identifying differentiation-inducing small molecules for leukemia or other hematological malignancies.

Quote Request

Request a Quote for 6-(butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.